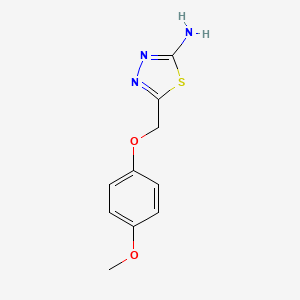

5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities. The presence of a methoxyphenoxy moiety suggests potential for interaction with biological systems, possibly affecting the compound's binding affinity and efficacy in various biological assays.

Synthesis Analysis

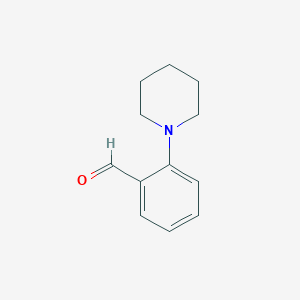

The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization reactions with thiosemicarbazide and various carboxylic acids or esters. For instance, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid was achieved by cyclization with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Although the specific synthesis of 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine is not detailed in the provided papers, similar synthetic strategies could be employed.

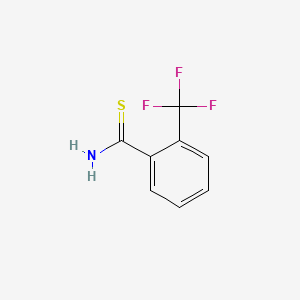

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be characterized by various spectroscopic methods such as IR, 1H NMR, and mass spectrometry. For example, the structure of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione was confirmed using these techniques . The molecular structure is crucial for understanding the compound's interaction with biological targets.

Chemical Reactions Analysis

1,3,4-thiadiazole derivatives can undergo various chemical reactions, including reactions with amines to form amidines and triazines . The reactivity of these compounds is influenced by the substituents on the thiadiazole ring, which can affect the outcome of the reactions. The presence of a methoxyphenoxy group in 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine may also influence its reactivity in chemical transformations.

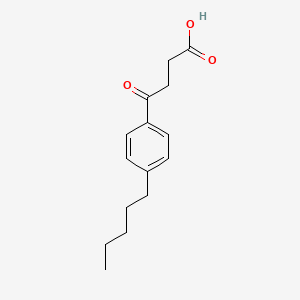

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives, such as solubility, melting point, and stability, are important for their practical applications. For example, the adsorption of 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole on mild steel surfaces was studied, indicating its potential as a corrosion inhibitor . The compound's adsorption behavior fits the Langmuir isotherm model, suggesting a strong interaction with the steel surface. The presence of a methoxyphenoxy group could similarly affect the physical and chemical properties of 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine, potentially enhancing its utility in various applications.

科学的研究の応用

Antiproliferative and Antimicrobial Properties

Compounds derived from 1,3,4-thiadiazole, like 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine, have shown significant antiproliferative and antimicrobial properties. A study by Gür et al. (2020) investigated Schiff bases derived from 1,3,4-thiadiazole and found compounds with high DNA protective ability and strong antimicrobial activity against certain strains like S. epidermidis. Additionally, these compounds exhibited cytotoxicity on cancer cell lines like PC-3 and MDA-MB-231, suggesting potential in cancer therapy (Gür et al., 2020).

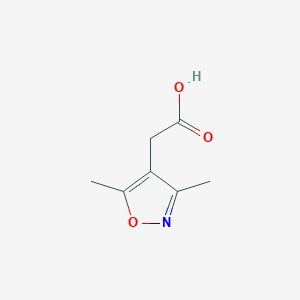

Synthesis and Characterization

The synthesis and characterization of thiadiazole derivatives, including those similar to 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine, is a significant area of research. Studies by Vinusha et al. (2015) and Sah et al. (2014) have focused on synthesizing new ligands and evaluating their antimicrobial activities, confirming the utility of these compounds in pharmaceutical applications (Vinusha et al., 2015); (Sah et al., 2014).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of 1,3,4-thiadiazole derivatives have been extensively studied. Ameen and Qasir (2017) designed new derivatives with the intention of creating effective antibacterial and antifungal agents (Ameen & Qasir, 2017).

Anticancer and Antitubercular Agents

The potential use of 1,3,4-thiadiazole derivatives as anticancer and antitubercular agents has been explored in studies like that of Sekhar et al. (2019). These compounds have shown significant in vitro antitumor activities against breast cancer and other cell lines, as well as antitubercular activity against Mycobacterium smegmatis MC155 (Sekhar et al., 2019).

特性

IUPAC Name |

5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-14-7-2-4-8(5-3-7)15-6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYNFLPAMUDFSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360203 |

Source

|

| Record name | 5-[(4-Methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

364360-13-4 |

Source

|

| Record name | 5-[(4-Methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)